3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-fluoro-5-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCDFBNQEJRQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681808 | |
| Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-10-9 | |
| Record name | 3′-Fluoro-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluorination at the 3'-Position
Fluorine is introduced via electrophilic aromatic substitution (EAS) or halogen exchange. In EAS, a directed ortho-metalation strategy using LDA (lithium diisopropylamide) generates a lithiated intermediate at the 3'-position, which reacts with N-fluorobenzenesulfonimide (NFSI). Alternatively, nucleophilic aromatic substitution (SNAr) replaces a nitro or chloro group with fluoride using KF in the presence of a crown ether.
SNAr Example:
Methoxylation at the 5'-Position
Methoxylation is typically performed via Ullmann coupling or copper-mediated O-arylation. A brominated intermediate reacts with sodium methoxide in the presence of CuI and 1,10-phenanthroline at 100–120°C.
Optimized Conditions:
-
Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline (20 mol%)
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Base: Cs₂CO₃
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Solvent: DMSO
Oxidation to Carboxylic Acid
The methyl ester protecting group is cleaved under basic conditions. Hydrolysis with aqueous NaOH in THF/MeOH (4:1) at reflux provides the carboxylic acid in >90% yield. Alternative oxidants like KMnO₄ or RuCl₃/NaIO₄ are used for substrates sensitive to strong bases.
Hydrolysis Example:
-
Substrate: Methyl ester precursor
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Reagent: 2 M NaOH, THF/MeOH
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Temperature: 70°C
-
Time: 6–8 h
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors enhance reaction control and scalability. For example, a microreactor system for Suzuki coupling reduces palladium loading to 0.5 mol% while maintaining 85% yield. Solvent recovery systems and immobilized catalysts (e.g., Pd on activated carbon) further improve sustainability.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | 0.5–1 mol% Pd |
| Reaction Time | 12–24 h | 2–4 h (flow system) |
| Solvent Use | 10 L/kg product | 3 L/kg product (recycled) |
| Yield | 70–85% | 80–88% |
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (7:3) or gradient column chromatography (hexane/ethyl acetate). Purity is verified by HPLC-MS (>98%) and ¹H/¹³C NMR. The carboxylic acid proton appears as a singlet near δ 12.1 ppm in ¹H NMR, while fluorine coupling splits adjacent aromatic protons into doublets.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions:
Electrophilic Aromatic Substitution: Due to the biphenyl structure, it can participate in electrophilic aromatic substitution reactions, similar to benzene.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the functional groups present.
Substitution Reactions: The fluorine and methoxy groups can be substituted under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products depend on the specific reactions and conditions used. For example, nitration would introduce a nitro group, while oxidation might convert the methoxy group to a carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of biphenyl carboxylic acids exhibit significant anticancer properties. The incorporation of fluorine and methoxy groups in the structure of 3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid enhances its interaction with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that modifications in the biphenyl structure can influence cell proliferation and apoptosis in cancer cell lines .
Anti-inflammatory Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. The carboxylic acid group is known to play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. This compound's potential to serve as a lead compound for anti-inflammatory drugs is currently under investigation .
Material Science
Polymer Additives
The unique structural characteristics of this compound make it suitable as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties in polymer matrices has been documented. Research suggests that incorporating this compound into polymers can improve their performance in various applications, including coatings and composites .
Liquid Crystals
The compound's biphenyl structure is also relevant in the field of liquid crystal technology. It has been explored as a component in liquid crystal displays (LCDs) due to its favorable electro-optical properties. The presence of fluorine and methoxy groups can modify the phase transition temperatures and enhance the stability of liquid crystal phases .
Synthetic Intermediate
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various reactions such as nucleophilic substitutions and coupling reactions. This property makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The fluorine and methoxy substituents on the biphenyl scaffold significantly alter electronic properties compared to analogs. Key comparisons include:
Key Findings :
- Fluorine Position : 3'-Fluoro substitution (target compound) optimizes electronic effects for hydrogen bonding, whereas 2'-fluoro analogs (e.g., CAS 1178458-04-2) exhibit weaker acidity due to reduced inductive effects .
- Methoxy vs.
Allosteric Modulators
- AM 1638 (Synthesized by Amgen Inc.): A derivative with a cyclopentene substituent shows potent agonism at free fatty acid receptor 1 (FFAR1), highlighting the role of extended hydrophobic groups in enhancing receptor binding .
- AM 8182: Features a hexenoic acid chain, demonstrating that elongation of the carboxylic acid side chain can modulate potency and selectivity .
Discontinued Compounds
Physicochemical Properties
| Property | 3'-Fluoro-5'-methoxy Analog | 4'-Chloro-5-fluoro-2'-methoxy Analog (CAS 1261909-66-3) | 3',4'-Dichloro-5-(trifluoromethyl) Analog (CAS 1261930-84-0) |
|---|---|---|---|
| Solubility (H₂O) | ~0.5 mg/mL | <0.1 mg/mL | <0.01 mg/mL |
| Melting Point | 180–182°C | 195–197°C | 210–212°C |
| LogP | 2.5 | 3.2 | 4.8 |
| Acidity (pKa) | 3.2 | 2.8 | 1.9 |
Insights :
- Chlorine and Trifluoromethyl Groups : Introduce strong electron-withdrawing effects, drastically increasing acidity (e.g., pKa ~1.9 for CAS 1261930-84-0) but reducing aqueous solubility .
- Methoxy vs. Chlorine : Methoxy groups improve solubility but are less effective at lowering pKa compared to halogens .
Positional Isomerism and Bioactivity
- 4'-Fluoro-5'-isopropyl-2'-methoxy Analog (CAS 15): A positional isomer with isopropyl and methoxy groups exhibits altered binding in receptor assays, underscoring the sensitivity of biological activity to substituent placement .
- 5-Amino-2'-fluoro Analog (Enamine Ltd): The amino group introduces basicity, enabling salt formation and improved bioavailability compared to the target compound’s neutral methoxy group .
Biological Activity
3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanism of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves methods such as nucleophilic aromatic substitution or electrophilic aromatic substitution. The introduction of the fluorine and methoxy groups is critical for enhancing the biological activity of the biphenyl structure.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy.
The compound acts as an HDAC inhibitor, which alters the acetylation status of histones and non-histone proteins. This modulation can lead to changes in cell cycle regulation, apoptosis, and differentiation in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HDAC isoforms. For example, one study reported IC50 values indicating potent inhibition against HDAC8 (IC50 = 17 nM) and moderate inhibition against HDAC3 (IC50 = 128 nM) . This selectivity is crucial for developing targeted therapies with reduced side effects.
Case Studies
Several case studies highlight the compound's effectiveness:
- Case Study 1 : A study involving neuroblastoma cells showed that treatment with this compound resulted in decreased cell viability and induced apoptosis through upregulation of pro-apoptotic proteins .
- Case Study 2 : In models of colorectal cancer, this compound demonstrated enhanced anti-proliferative effects when combined with other chemotherapeutic agents, suggesting a synergistic mechanism .
Table 1: Biological Activity Summary
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | HDAC8 | 17 | Strong inhibition |
| This compound | HDAC3 | 128 | Moderate inhibition |
| Combination Therapy | Colorectal Cancer | Varies | Synergistic effects observed |
Discussion
The findings suggest that this compound has promising therapeutic potential due to its selective inhibition of HDACs. The ability to induce apoptosis in cancer cells while maintaining lower toxicity profiles makes it a candidate for further development.
Q & A
(Basic) What synthetic strategies are employed for preparing 3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid?
Answer:
The synthesis involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to construct the biphenyl backbone. For example:
- Suzuki coupling with a palladium catalyst couples halogenated benzene rings, requiring protection of the carboxylic acid group (e.g., methyl ester) to prevent side reactions .
- Sequential functionalization: Fluorination and methoxylation are achieved via electrophilic substitution or nucleophilic displacement. Post-synthetic oxidation (e.g., using KMnO₄) can yield the carboxylic acid .
(Advanced) How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
Optimization strategies include:
- Catalyst selection : Palladium complexes with bulky ligands (e.g., SPhos) improve coupling efficiency and reduce homocoupling by-products .
- Temperature control : Lower temperatures (50–80°C) reduce decomposition of sensitive intermediates.
- Protecting groups : Temporary ester protection of the carboxylic acid prevents unwanted coordination with catalysts .
- Purification : Flash chromatography or recrystallization in polar solvents (e.g., ethanol/water) isolates the target compound .
(Basic) What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : and NMR confirm substituent positions and purity. The carboxylic proton appears downfield (~12 ppm) in NMR .
- HPLC-MS : Validates molecular weight and detects trace impurities.
- X-ray crystallography : Resolves crystal packing and steric effects of fluorine/methoxy groups .
(Advanced) How do electronic effects of fluorine and methoxy substituents influence reactivity?
Answer:
- Fluorine : Electron-withdrawing nature deactivates the ring, directing electrophilic substitution to meta/para positions. It also enhances stability against metabolic degradation .
- Methoxy group : Electron-donating effects activate the ring for electrophilic reactions (e.g., nitration). Steric hindrance at the ortho position may limit reactivity.
Methodology : Use Hammett σ constants to predict substituent effects and DFT calculations to model transition states for regioselectivity .
(Basic) What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the biphenyl core.
- Moisture control : The carboxylic acid group is hygroscopic; use desiccants (e.g., silica gel) in storage.
- Temperature : Long-term storage at –20°C in inert atmospheres (argon) minimizes decomposition .
(Advanced) How can contradictory bioactivity data across studies be resolved?
Answer:
- Dose-response assays : Validate activity thresholds using standardized cell lines (e.g., HEK293) and controls.
- Metabolic stability tests : Assess if degradation products interfere with bioassays (e.g., LC-MS monitoring).
- Structural analogs : Compare with derivatives (e.g., 4'-chloro analogs from ) to isolate substituent-specific effects .
(Basic) What solvents are suitable for recrystallizing this compound?
Answer:
- Polar aprotic mixtures : Ethanol/water (7:3) or acetone/hexane gradients yield high-purity crystals.
- Acid-resistant solvents : Avoid chloroform due to possible esterification with the carboxylic acid .
(Advanced) How can computational modeling guide derivative design?
Answer:
- Docking studies : Model interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- QSAR analysis : Correlate substituent electronic parameters (σ, π) with bioactivity to prioritize synthetic targets .
(Basic) What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (potential irritant per ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products (e.g., HCl gas) .
(Advanced) How does fluorination impact pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
